molecular formula C13H20N4O3 B173364 (S)-利索非林 CAS No. 100324-80-9

(S)-利索非林

货号 B173364
CAS 编号: 100324-80-9
分子量: 280.32 g/mol
InChI 键: NSMXQKNUPPXBRG-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and pH. It also includes understanding the compound’s chemical stability and reactivity.


科学研究应用

1. 急性肺损伤和急性呼吸窘迫综合征的治疗

  • 在一项关于急性肺损伤 (ALI) 和急性呼吸窘迫综合征 (ARDS) 的研究中,利索非林在死亡率或器官衰竭消退方面与安慰剂相比无显着差异。该试验表明,利索非林可能对已确立的 ALI/ARDS 的治疗没有有益作用 (Wiedemann 等,2002)

2. 出血性休克后存活率的提高

  • 发现利索非林可以通过下调白细胞粘附性来改善出血性休克模型中的存活率 (Waxman 等,1996)

3. 糖尿病治疗的潜力

  • 研究表明,利索非林可能在预防包括 1 型糖尿病在内的自身免疫性疾病以及在胰岛分离过程中保留 β 细胞功能质量方面具有治疗价值 (Yang 等,2005)

4. 预防非肥胖糖尿病小鼠的 I 型糖尿病

  • 一项研究表明,利索非林可以预防非肥胖糖尿病小鼠中自身免疫性糖尿病的发生,这表明其在预防 I 型糖尿病中的治疗益处 (Yang 等,2002)

5. 抑制自身免疫性糖尿病中的 STAT4 激活

  • 发现利索非林可以抑制 STAT4 激活,STAT4 激活参与 IL-12 介导的信号传导,从而预防 NOD 小鼠中的自身免疫性糖尿病 (Yang 等,2003)

6. 利索非林生产中的用途

  • 使用乳杆菌 DSM 20587 将潘妥昔菲林生物转化为利索非林的研究证明了一种生产利索非林的方法 (Pękala 等,2007)

7. 改善高氧诱导的肺损伤

  • 利索非林被证明可以改善小鼠模型中的高氧诱导的肺损伤和死亡率,表明其在治疗与氧化应激相关的肺损伤方面的潜力 (George 等,1999)

安全和危害

This involves understanding the potential health risks associated with exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.


未来方向

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, areas needing further research, and anticipated developments in the field.


属性

IUPAC Name

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Lisofylline

CAS RN

100324-80-9
Record name (S)-Lisophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISOFYLLINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Lisofylline
Reactant of Route 3
(S)-Lisofylline
Reactant of Route 4
(S)-Lisofylline
Reactant of Route 5
(S)-Lisofylline
Reactant of Route 6
Reactant of Route 6
(S)-Lisofylline

Citations

For This Compound
6
Citations
P Borowiecki, B Zdun, M Dranka - Molecular Catalysis, 2021 - Elsevier
Highly enantioselective enzymatic kinetic resolution (EKR) of racemic lisofylline is presented for the first time. A comprehensive optimization of the key parameters of lipase-catalyzed …
Number of citations: 11 www.sciencedirect.com
P Borowiecki, A Rudzka, T Reiter… - Catalysis Science & …, 2022 - pubs.rsc.org
Lisofylline (LSF) is a synthetic methylxanthine active agent exhibiting potent anti-inflammatory and immunomodulatory properties; therefore, it has been widely investigated as a …
Number of citations: 6 pubs.rsc.org
P Schiavini, KJ Cheong, N Moitessier… - ChemBioChem, 2017 - Wiley Online Library
Substrate‐promiscuous enzymes are a promising starting point for the development of versatile biocatalysts. In this study, human cytochrome P450 3A4, known for its ability to …
P Schiavini, KJ Cheong, N Moitessier, K Auclair - 2016 - escholarship.mcgill.ca
Substrate promiscuous enzymes are a promising starting point for the development of versatile biocatalysts. In this study, human cytochrome P450 3A4, known for its ability to …
Number of citations: 0 escholarship.mcgill.ca
H Ichida, T Fukami, K Amai, K Suzuki, K Mishiro… - Drug Metabolism and …, 2023 - ASPET
… (2002) reported that the area under the curve of S-lisofylline was 38-fold higher than that of R-lisofylline in six healthy volunteers taking 600 mg pentoxifylline, suggesting that the …
Number of citations: 3 dmd.aspetjournals.org
P Schiavini - 2017 - search.proquest.com
Being implicated in all aspects of life, proteins are at the center of pharmaceutical development. Not only do they represent the most common pharmacological target, but they also take …
Number of citations: 4 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。